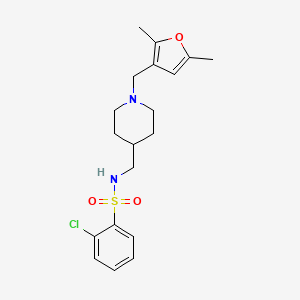

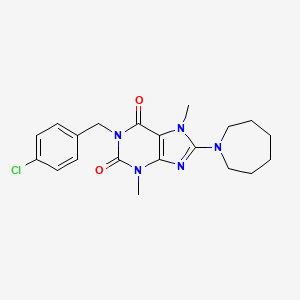

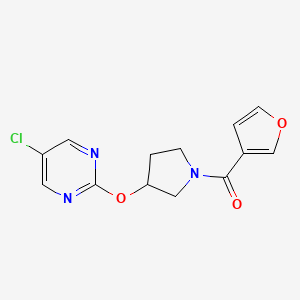

![molecular formula C6H7F2I B2601514 1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2363075-15-2](/img/structure/B2601514.png)

1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane” is a type of bicyclo[1.1.1]pentane (BCP) derivative . BCPs are an important class of compounds often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .

Synthesis Analysis

The synthesis of gem-difluoroallylic bicyclo[1.1.1]pentanes, which includes “this compound”, involves a cascade multicomponent reaction . This process uses visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane . Sulfonyl radicals generated from sodium arylsulfinates are added to [1.1.1]propellane to form BCP radicals, which are then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .Molecular Structure Analysis

The molecular structure of “this compound” is a part of the bicyclo[1.1.1]pentane (BCP) class of compounds . BCPs are characterized by their unique three-dimensional structure, which is often used to enhance the pharmacokinetic profiles of drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the generation of sulfonyl radicals from sodium arylsulfinates, addition of these radicals to [1.1.1]propellane to form BCP radicals, and the trapping of these radicals by α-trifluoromethyl alkenes .Scientific Research Applications

Synthesis of Bicyclo[1.1.1]pentane Derivatives

1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane serves as a precursor in the synthesis of various bicyclo[1.1.1]pentane (BCP) derivatives, which are integral in drug design due to their unique properties as bioisosteres. For instance, the synthesis of all-carbon disubstituted BCPs has been facilitated by iron-catalyzed Kumada cross-coupling, presenting a method that utilizes iodo-BCPs as electrophiles in cross-coupling for the first time. This approach allows for the creation of a wide range of 1,3-C-disubstituted BCPs, including drug analogues under mild conditions (Nugent et al., 2020).

Advancements in Medicinal Chemistry

The development of difluoro-substituted BCPs marks a significant advancement in medicinal chemistry. A practical synthetic approach has been established for these compounds, with the key step involving the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes. These difluoro-BCPs are proposed as saturated bioisosteres of the benzene ring, offering new avenues for drug discovery projects (Bychek et al., 2019).

Novel Methodologies in Organic Synthesis

Research has also focused on exploring the reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane under "click" reaction conditions, leading to the synthesis of various BCP triazole building blocks. These methodologies facilitate the creation of multiply substituted BCP triazoles, providing modular or one-pot synthesis routes for complex organic structures. This progress underscores the versatility of this compound in synthesizing novel organic compounds with potential applications in drug development and materials science (Sitte et al., 2020).

Future Directions

The future directions for “1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane” and similar compounds likely involve further exploration of their potential in drug design, given their ability to enhance pharmacokinetic profiles . Additionally, the development of more efficient and diverse synthetic methods for these compounds could be a focus of future research .

Properties

IUPAC Name |

1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2I/c7-4(8)5-1-6(9,2-5)3-5/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGHYIXBMPAKQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2601435.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-nitrobenzamide](/img/structure/B2601436.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2601446.png)

![N-(2-fluorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2601448.png)

![2-cyano-N-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2601453.png)